molecular formula C10H17BrO2 B8445307 Ethyl 1-(2-bromoethyl)cyclopentanecarboxylate

Ethyl 1-(2-bromoethyl)cyclopentanecarboxylate

Cat. No. B8445307
M. Wt: 249.14 g/mol
InChI Key: SUTQNUIMWMVCCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2-bromoethyl)cyclopentanecarboxylate is a useful research compound. Its molecular formula is C10H17BrO2 and its molecular weight is 249.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(2-bromoethyl)cyclopentanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(2-bromoethyl)cyclopentanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H17BrO2

Molecular Weight

249.14 g/mol

IUPAC Name

ethyl 1-(2-bromoethyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C10H17BrO2/c1-2-13-9(12)10(7-8-11)5-3-4-6-10/h2-8H2,1H3

InChI Key

SUTQNUIMWMVCCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCC1)CCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice cold solution of diisopropylamine (56 mL, 0.396 mol) in THF 85 (mL) was added n-butyl lithium in hexane solution (240 mL, 1.6 M, 0.393 mol) over 20 min. The mixture was stirred at 0° C. for 30 min, cooled to a bath temperature of −65° C. and ethyl cyclopentane carboxylate (37.4 g, 0.263 mol) in THF (50 mL) was added over 20 min. After 1 hr, a solution of 1,2-dibromoethane (47 mL, 0.545 mol) in THF (50 mL) was added, the mixture was held at −65° C. for 3 hr and allowed to warm to room temperature overnight. The reaction was quenched by addition of saturated ammonium chloride solution (200 mL), the layers were separated and the aqueous layer was extracted with ethyl acetate (100 mL). The combined extracts were washed with 1:1 brine:water (250 mL) and were dried (Na2SO4). The solution was filtered and concentrated, diluted with toluene (100 mL) and concentrated. The dilution and concentration was repeated twice to give ethyl 1-(2-bromoethyl)cyclopentane carboxylate (52.5 g).
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